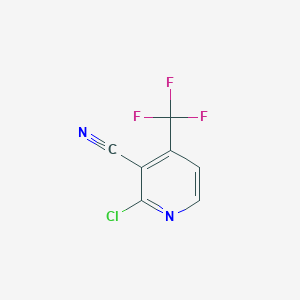

2-Chloro-4-(trifluoromethyl)nicotinonitrile

Description

BenchChem offers high-quality 2-Chloro-4-(trifluoromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFQKPMNQFMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468668 | |

| Record name | 2-chloro-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896447-72-6 | |

| Record name | 2-chloro-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)nicotinonitrile molecular structure and weight

Topic: 2-Chloro-4-(trifluoromethyl)nicotinonitrile: Structural Analysis & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Structural Analysis, Synthetic Utility, and Reactivity Profiling

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 896447-72-6) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its unique substitution pattern combines a highly reactive electrophilic center (C2-Cl) with two potent electron-withdrawing groups (C3-CN and C4-CF

Part 1: Physicochemical Identity & Molecular Specifications

The precise characterization of 2-Chloro-4-(trifluoromethyl)nicotinonitrile is essential for stoichiometric accuracy in synthetic workflows.

| Property | Specification |

| IUPAC Name | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile |

| Common Name | 2-Chloro-4-(trifluoromethyl)nicotinonitrile |

| CAS Registry Number | 896447-72-6 |

| Molecular Formula | C |

| Molecular Weight | 206.55 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 105–106 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1] |

| Storage Conditions | Inert atmosphere ( |

Part 2: Structural Characterization & Reactivity Logic

The utility of this molecule is dictated by the electronic interplay between its substituents.

1. The "Ortho-Para" Activation Effect

The pyridine ring is inherently electron-deficient.[2] However, the reactivity at the C2 position is supercharged by the cooperative effects of the substituents:

-

C3-Nitrile (CN): Located ortho to the chlorine, it exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.

-

C4-Trifluoromethyl (CF

): Located meta to the chlorine but para to the ring nitrogen (if numbering relative to N), it further depletes electron density from the ring via strong inductive withdrawal.

2. Regioselectivity Map

The following diagram illustrates the electronic vectors that define the molecule's reactivity profile.

Figure 1: Reactivity Map of 2-Chloro-4-(trifluoromethyl)nicotinonitrile detailing the electronic activation of the C2-Chlorine atom.

Part 3: Synthetic Protocols & Experimental Workflows

Protocol A: Preparation of the Core Scaffold

While often purchased, the scaffold can be synthesized via the chlorination of the corresponding pyridone.

Reaction:

2-Hydroxy-4-(trifluoromethyl)nicotinonitrile + POCl

Step-by-Step Methodology:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Charge the flask with 2-hydroxy-4-(trifluoromethyl)nicotinonitrile (1.0 eq) and Phosphorus Oxychloride (POCl

, 5.0 eq). -

Catalysis: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (20% EtOAc/Hexanes) until the starting material (lower R

) disappears. -

Workup (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess POCl

. Caution: This releases HCl gas; perform in a fume hood. -

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

-

Purification: Dry the combined organics over MgSO

, filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the white solid product.

Protocol B: Downstream Diversification (S

Ar)

This protocol describes the displacement of the chlorine atom by a primary amine, a common step in kinase inhibitor synthesis.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

-

Base Addition: Add a non-nucleophilic base such as DIPEA (Diisopropylethylamine) or K

CO -

Nucleophile Addition: Add the amine partner (1.1 eq).

-

Conditions: Stir at room temperature for 2–12 hours. If the amine is sterically hindered, heating to 60 °C may be required.

-

Isolation: Dilute with water and extract with EtOAc. The product often precipitates directly upon water addition if DMF is used.

Part 4: Applications in Drug Discovery

This scaffold is widely utilized in the synthesis of:

-

Kinase Inhibitors: The pyridine nitrogen and the nitrile group can form key hydrogen bonds within the ATP-binding pocket of kinases.

-

Androgen Receptor Antagonists: Structural analogs (often with the CN/CF

positions swapped or modified) are seen in drugs like Apalutamide, where the electron-deficient ring is crucial for binding affinity. -

Agrochemicals: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pesticide efficacy.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow from precursor to library generation.

Part 5: Safety & Handling (SDS Summary)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: The compound hydrolyzes slowly in moist air to release HCl and the hydroxypyridine. Handle in a fume hood.

-

Incompatibility: Strong oxidizing agents and strong bases (unless intended for reaction).

References

-

PubChem Compound Summary . (2025). 2-Chloro-4-(trifluoromethyl)nicotinonitrile. National Center for Biotechnology Information. [Link]

-

Organic Syntheses . (1964). General Procedure for Chlorination of 2-Pyridones. (Analogous methodology cited for Protocol A). [Link]

Sources

Technical Guide: Solubility Profile of 2-Chloro-4-(trifluoromethyl)nicotinonitrile

[1][2]

Executive Summary & Physicochemical Context

2-Chloro-4-(trifluoromethyl)nicotinonitrile (Substituted 3-cyanopyridine) is a highly electron-deficient scaffold used primarily as an intermediate in the synthesis of agrochemicals (e.g., sulfoxaflor analogues) and pharmaceutical kinase inhibitors.[1][2]

-

Chemical Nature: The pyridine ring is deactivated by three electron-withdrawing groups: the nitrogen heteroatom, the trifluoromethyl group (-CF₃), and the nitrile group (-CN).[1][2]

-

Implication: This electron deficiency makes the C-2 chlorine highly labile to nucleophilic aromatic substitution (SₙAr).[1][2] Consequently, solvent selection is not merely about dissolution—it is about chemical compatibility. [1][2]

-

Physical State: Typically a white to pale-yellow crystalline solid at room temperature.[1][2]

Critical Solubility Heuristics

-

Lipophilicity: The -CF₃ and -Cl groups impart significant lipophilicity (LogP ~2.5–3.0 estimated), making it highly soluble in chlorinated solvents and esters.[1][2]

-

Polarity: The -CN group provides a dipole moment, allowing solubility in polar aprotic solvents.[1][2]

-

Water Compatibility: Practically insoluble in water; hydrophobic.[1][2]

Solubility Landscape

The following data categorizes solvents based on interaction capability (Dipole-Dipole, Van der Waals, H-Bonding).

Table 1: Solubility Matrix & Application Suitability

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction / Transport | Preferred solvent. Low boiling point allows easy removal.[1][2] High solubility due to polarizability match.[1][2] |

| Chloroform | Excellent | NMR / Analysis | Good alternative to DCM; often used for reaction monitoring.[1][2] | |

| Esters | Ethyl Acetate (EtOAc) | Good | Purification | Ideal for silica gel chromatography (eluent) and liquid-liquid extraction.[1][2] |

| Polar Aprotic | DMSO / DMF | High | SₙAr Reactions | Caution: High boiling points make removal difficult.[1][2] Used when high reaction temperatures (>80°C) are required.[1][2] |

| Acetonitrile (MeCN) | Moderate-High | SₙAr Reactions | Excellent balance of polarity and volatility.[1][2] Standard solvent for substitution reactions with amines/alkoxides.[1][2] | |

| THF | Good | Grignard/Lithiation | Soluble, but ensure anhydrous conditions if performing metallation.[1][2] | |

| Alcohols | Methanol / Ethanol | Moderate | Recrystallization | Solubility increases significantly with temperature.[1][2] Risk: Can act as a nucleophile (methoxylation) if strong base is present.[1][2] |

| Hydrocarbons | Toluene | Moderate | Recrystallization | Good for hot recrystallization.[1][2] "Goldilocks" solvent: soluble hot, insoluble cold.[1][2] |

| Hexane / Heptane | Poor (<1 mg/mL) | Anti-solvent | Used to precipitate the product from EtOAc or Toluene solutions.[1][2] | |

| Aqueous | Water | Insoluble | Washing | Used to wash away inorganic salts during workup.[1][2] |

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent Screening for Recrystallization

Objective: To identify the optimal solvent system for purifying crude material without chromatography.

The "Rule of 20" Principle: A good recrystallization solvent dissolves the compound at high concentration at boiling point (>100 mg/mL) and low concentration at room temperature (<5 mg/mL).[1][2]

-

Preparation: Place 100 mg of crude 2-Chloro-4-(trifluoromethyl)nicotinonitrile into a reaction vial.

-

Solvent Addition: Add the test solvent (e.g., Ethanol or Toluene) in 0.5 mL increments while heating to reflux.[1][2]

-

Dissolution Check:

-

Cooling Validation: Allow the solution to cool slowly to Room Temperature (RT), then to 0°C.

Protocol B: Gravimetric Solubility Determination

Objective: To generate precise quantitative data for formulation.

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (do not use Nylon, as it may degrade).[1][2]

-

Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vial. Evaporate solvent under nitrogen stream/vacuum.[1][2]

-

Calculation: Solubility (mg/mL) = (Mass_final - Mass_tare) / 1.0 mL

Visualizations

Figure 1: Solubility Decision Tree for Process Development

This logic flow guides the selection of solvents based on the intended chemical operation.[1][2]

Caption: Decision matrix for selecting solvents based on thermal requirements and process goals.

Figure 2: Recrystallization Workflow (Binary Solvent System)

Optimizing yield and purity using the "Solvent/Anti-Solvent" method.[1][2]

Caption: Step-by-step binary solvent recrystallization protocol for 2-Chloro-4-(trifluoromethyl)nicotinonitrile.

Strategic "Senior Scientist" Insights

The Nucleophilic Trap

While alcohols (MeOH, EtOH) are excellent solvents, they pose a chemical risk.[1][2] 2-Chloro-4-(trifluoromethyl)nicotinonitrile is an activated electrophile.[1][2]

-

Risk: In the presence of a base (even weak bases like K₂CO₃), the solvent can attack the 2-position, displacing the chlorine to form the methoxy/ethoxy ether byproduct.[1][2]

-

Mitigation: If using alcohols for reaction, ensure no base is present, or ensure the intended nucleophile is significantly more reactive than the solvent.[1][2] For recrystallization, alcohols are generally safe unless the crude material contains residual base.[1][2]

Handling & Stability

-

Hydrolysis: The nitrile group (-CN) is stable under neutral conditions but can hydrolyze to the amide/acid under strong acidic or basic conditions at high temperatures.[1][2] Avoid prolonged heating in aqueous acids.[1][2]

-

Safety: As a halogenated pyridine, this compound may cause skin sensitization.[1][2] All solubility testing should be performed in a fume hood using nitrile gloves.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12536409, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (Analogous Structure).[1][2] Retrieved January 29, 2026 from [Link][1][2]

-

Google Patents (2019). CN109232413A - Preparation method of 2-chloronicotinonitrile.[1][2] Retrieved January 29, 2026 from [1][2]

-

Organic Syntheses (1962). 2-Chloronicotinonitrile.[1][2][3] Org.[1][2][4][5][6] Synth. 1962, 42,[1][2] 30. Retrieved January 29, 2026 from [Link][1][2]

Sources

- 1. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 2. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | High-Purity Pyridine Derivative Supplier China | CAS 102706-65-6 | Product Details, Applications, Safety Data [pipzine-chem.com]

Methodological & Application

Topic: Application of 2-Chloro-4-(trifluoromethyl)nicotinonitrile in Agrochemical Synthesis

This guide details the strategic application of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS 914208-21-2), a high-value intermediate in the synthesis of trifluoromethyl-substituted pyridine agrochemicals.

Part 1: Executive Summary & Chemical Profile

2-Chloro-4-(trifluoromethyl)nicotinonitrile serves as a critical "divergent node" in the synthesis of modern herbicides and insecticides. Its structural uniqueness lies in the ortho-positioning of a labile chlorine atom relative to an electron-withdrawing cyano group, with a trifluoromethyl group at the para-position relative to the chlorine. This electronic push-pull system makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

Chemical Identity

| Property | Detail |

| Systematic Name | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile |

| CAS Number | 914208-21-2 |

| Molecular Formula | |

| Molecular Weight | 206.55 g/mol |

| Key Functional Groups | 2-Cl (Leaving Group), 3-CN (Masked Acid/Amine/Sulfonamide), 4- |

| Physical State | White to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeCN; sparingly soluble in water.[1][2][3] |

Part 2: Strategic Synthesis Pathways

The utility of this intermediate is defined by two primary reaction vectors:

-

C2-Functionalization (

): Displacement of chlorine by alkoxides, amines, or thiols. -

C3-Derivatization: Transformation of the nitrile into amides, acids, or sulfonamides.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent synthesis pathways from 2-Chloro-4-(trifluoromethyl)nicotinonitrile to key agrochemical active ingredients.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinonitrile

Target Application: Precursor for Pyroxsulam and related ALS inhibitors.

Rationale: The 2-methoxy group is essential for the herbicidal activity and crop selectivity of Pyroxsulam. The presence of the electron-withdrawing

Reagents:

-

Starting Material: 2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

-

Solvent: Anhydrous Methanol (5-10 volumes)

-

Quench: Acetic acid or dilute HCl.

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet with 2-Chloro-4-(trifluoromethyl)nicotinonitrile dissolved in anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Critical Control: Temperature must be controlled. While the reaction is exothermic, excessive heat can lead to side reactions on the nitrile group.

-

-

Addition: Dropwise add the NaOMe solution over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Validation: Monitor by HPLC or TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by a more polar product.

-

-

Workup:

-

Purification: Recrystallization from Heptane/EtOAc is usually sufficient due to the high specificity of the

reaction.

Yield Expectation: 90-95% Data Interpretation:

-

1H NMR: Appearance of a singlet at

ppm (OCH3). Disappearance of C2-Cl shift effects.

Protocol B: Hydrodechlorination to 4-(Trifluoromethyl)nicotinonitrile

Target Application: Precursor for Flonicamid and Nicotinamide derivatives.

Rationale: Some applications require the trifluoromethyl-pyridine core without the chlorine substituent. Catalytic hydrogenolysis is the most efficient method, but the nitrile group must be preserved (avoiding reduction to the amine).

Reagents:

-

Substrate: 2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq)

-

Catalyst: 5% Pd/C (50% water wet, 2-5 mol% loading)

-

Base: Triethylamine (

) or Sodium Acetate (1.1 eq) to neutralize HCl. -

Solvent: Ethanol or Methanol.

-

Hydrogen Source:

gas (balloon or low pressure).

Step-by-Step Methodology:

-

Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in ethanol. Add the base.

-

Why a base? The reaction produces HCl. Without a base, the acid can poison the catalyst or hydrolyze the nitrile.

-

-

Catalyst Addition: Add Pd/C under an inert atmosphere (Nitrogen purge) to prevent ignition.

-

Hydrogenation: Pressurize to 1-3 bar (15-45 psi)

. Stir vigorously at room temperature for 4-6 hours.-

Troubleshooting: If the reaction stalls, ensure the catalyst is not poisoned by sulfur contaminants from the starting material synthesis.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.[4]

-

Isolation: Concentrate the filtrate. The residue contains the product and the amine hydrochloride salt. Partition between water and DCM. The product enters the organic phase.[4][5][6][7][8]

Yield Expectation: 85-92%

Part 4: Conversion to Sulfonyl Chlorides (Advanced Application)

For herbicides like Pyroxsulam, the nitrile at C3 is converted to a sulfonamide. The standard industrial route involves an oxidative chlorination of a thioamide intermediate.

Reaction Scheme:

-

Thioamide Formation:

-

Oxidative Chlorination:

Critical Safety Note: The oxidative chlorination step generates

Part 5: Safety & Handling

| Hazard | Precaution |

| Skin Sensitization | Halogenated pyridines are potent sensitizers. Use double nitrile gloves and sleeves. |

| Cyanide Content | While the nitrile is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood. |

| Reactivity | Reacts violently with strong oxidizers. Avoid contact with Lewis acids unless controlled (polymerization risk). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387736, 2-Chloro-4-(trifluoromethyl)nicotinonitrile. Retrieved January 29, 2026, from [Link]

-

Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

- Dow AgroSciences (2008).Pyroxsulam: A new herbicide for wheat. Patent Literature Review (WO2002036595).

-

Ogawa, T., et al. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Journal of Pesticide Science. Retrieved from [Link]

Sources

- 1. 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | 13600-48-1 [chemicalbook.com]

- 2. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of the nitrile in 2-Chloro-4-(trifluoromethyl)nicotinonitrile to a carboxylic acid

Topic: Hydrolysis of the nitrile in 2-Chloro-4-(trifluoromethyl)nicotinonitrile to a carboxylic acid Content Type: Application Note & Protocol

Executive Summary

The conversion of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (Substrate) to 2-Chloro-4-(trifluoromethyl)nicotinic acid (Target) represents a critical transformation in the synthesis of agrochemicals (e.g., flonicamid analogs) and fluorinated pharmaceutical intermediates.[1]

This reaction presents a classic "chemoselectivity conflict." The substrate contains a highly electron-deficient pyridine ring activated by three electron-withdrawing elements: the pyridine nitrogen, the 4-trifluoromethyl group, and the 3-cyano group.[1] Consequently, the 2-chloro position is extremely susceptible to Nucleophilic Aromatic Substitution (

This guide provides a validated Acid-Catalyzed Hydrolysis Protocol designed to suppress

Mechanistic Analysis & Route Selection

The Chemoselectivity Challenge

The substrate possesses two reactive centers competing for nucleophiles (water/hydroxide):

-

The Nitrile Carbon (C-CN): Requires nucleophilic attack to initiate hydrolysis to the amide and subsequently the acid.[2]

-

The C-2 Carbon (C-Cl): Highly electrophilic due to the ortho-nitrogen and para-trifluoromethyl group.[1] Attack here by

leads to the byproduct 2-hydroxy-4-(trifluoromethyl)nicotinic acid (or its pyridone tautomer).[1]

Route Comparison

| Parameter | Method A: Basic Hydrolysis (NaOH) | Method B: Acidic Hydrolysis ( | Method C: Biocatalytic (Nitrilase) |

| Reagent | Aqueous NaOH / KOH | Conc.[1] | Engineered Nitrilase Enzymes |

| Mechanism | Nucleophilic attack by | Protonation of -CN, then | Enzymatic active site |

| Risk of | HIGH (Major impurity likely) | LOW (Water is a poor nucleophile for | NONE |

| Reaction Rate | Fast | Moderate to Slow | Fast (if enzyme matches) |

| Scalability | Good, but purification difficult | Excellent | Requires fermentation setup |

| Recommendation | Not Recommended | Recommended (Primary) | Recommended (Green Alt) |

Pathway Diagram

[1]

Detailed Experimental Protocol

Protocol A: Stepwise Acidic Hydrolysis (Recommended)

This method utilizes concentrated sulfuric acid to first hydrate the nitrile to the amide (a reaction that often proceeds at lower temperatures), followed by aqueous dilution and heating to convert the amide to the acid. This "pause-and-dilute" strategy minimizes harsh conditions that could degrade the

Reagents & Equipment

-

Substrate: 2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq)

-

Acid: Sulfuric Acid (

), 98% Concentrated. -

Solvent: Water (distilled).

-

Equipment: Round-bottom flask, reflux condenser, temperature probe, ice bath.

Step-by-Step Procedure

-

Solubilization / Protonation:

-

Charge the reaction vessel with 2-Chloro-4-(trifluoromethyl)nicotinonitrile (10 g, 48.4 mmol).

-

Cool the vessel to 0–5 °C using an ice bath.

-

Slowly add Concentrated

(30 mL, approx. 10 vol) dropwise. Note: The reaction is exothermic. Maintain internal temperature < 20 °C. -

Stir at room temperature (20–25 °C) for 2–4 hours.

-

Checkpoint: Perform TLC or HPLC. The nitrile spot should disappear, replaced by the Carboxamide intermediate.

-

-

Hydrolysis to Acid:

-

Cool the mixture back to 0–5 °C.

-

Slowly add Water (30 mL) dropwise. Caution: Significant exotherm. Do not allow splattering.

-

The acid concentration is now approx. 50%.

-

Heat the mixture to 80–90 °C for 4–6 hours.

-

Checkpoint: Monitor conversion of Amide to Acid by HPLC.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto Ice/Water (200 g).

-

pH Adjustment: Slowly adjust pH to 1–2 using 20% NaOH solution (or solid

if foaming is managed). Crucial: Do not make basic (pH > 8) to avoid hydrolyzing the Chlorine. -

Extraction: Extract with Ethyl Acetate (

mL). -

Drying: Wash combined organics with Brine, dry over anhydrous

, and filter.[3] -

Concentration: Evaporate solvent under reduced pressure.

-

-

Purification:

-

The crude solid is typically >90% pure.

-

Recrystallization: If necessary, recrystallize from Toluene/Heptane or Ethanol/Water.

-

Expected Yield

-

Yield: 85–92%

-

Appearance: Off-white to pale yellow solid.[1]

Analytical Quality Control

Validate the product identity using the following parameters.

| Technique | Expected Signal / Observation | Interpretation |

| HPLC | Shift in Retention Time (RT) | Acid elutes earlier than Nitrile (Reverse Phase).[1] |

| 1H NMR | Carboxylic acid proton (-COOH ).[1] | |

| 1H NMR | Aromatic pyridine protons. | |

| 19F NMR | Singlet at | Intact Trifluoromethyl group ( |

| MS (ESI-) | [M-H]- = 224.0 | Confirms Molecular Weight (225.55).[1] |

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis (Stuck at Amide)

-

Cause: The electron-deficient ring makes the amide carbonyl less nucleophilic, slowing the second hydrolysis step.

-

Solution: Increase temperature to 100–110 °C or increase the water ratio in Step 2. Alternatively, add a catalytic amount of Sodium Nitrite (

) to the acidic solution (diazotization pathway) to drive the amide to the acid irreversibly.

Issue: Loss of Chlorine (Formation of Hydroxy-acid)[1]

-

Cause: Localized heating or pH overshot during workup.

-

Solution: Ensure strict temperature control during quenching. When adjusting pH, stop at pH 1–2. Do not neutralize to pH 7 or basic.

Issue: Degradation of

-

Cause: Extremely harsh acidic conditions (>140 °C) can hydrolyze

to -

Solution: Keep reaction temperature below 100 °C.

References

-

Zheng, Y., et al. (2020).[4] "Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid". Applied and Environmental Microbiology. Available at: [Link]

-

Chemistry Steps. (2023). "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid". Chemistry Steps Education. Available at: [Link]

-

Amerigo Scientific. (2024). "Product Data: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid". Amerigo Scientific Catalog. Available at: [Link]

-

Google Patents. (2015). "CN104876861A - Method for producing 2-chloro nicotinic acid".[1][5] Google Patents. Available at:

-

Google Patents. (2019). "CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid".[1][6] Google Patents. Available at:

Sources

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]

- 5. CN104876861A - Method for producing 2-chloro nicotinic acid - Google Patents [patents.google.com]

- 6. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

Application Note: 2-Chloro-4-(trifluoromethyl)nicotinonitrile as a Precursor for Novel Heterocycles

Executive Summary

This application note details the synthetic utility of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CTNN) , a high-value scaffold for drug discovery and agrochemical development. The presence of the trifluoromethyl (

The

Chemical Profile & Reactivity Logic

The Electrophilic Dyad

The reactivity of CTNN is governed by the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing

-

C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

). The nitrogen of the pyridine ring and the ortho-nitrile group activate this position, making it reactive toward amines, hydrazines, and thiolates even under mild conditions. -

C3-Nitrile: Serves as the "trap" for the second nucleophile. Once a nucleophile is installed at C2, it can attack the nitrile carbon intramolecularly (Thorpe-Ziegler type cyclization) to fuse a second ring.

Reactivity Map (Visualized)

Figure 1: Divergent synthetic pathways from the CTNN scaffold.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

The formation of 3-amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is the primary application of this scaffold. These derivatives are potent kinase inhibitors (e.g., TRK, BRAF) [2].

Mechanism

-

Displacement: The primary nitrogen of hydrazine displaces the C2-chlorine via

. -

Cyclization: The secondary nitrogen of the hydrazine attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable amino-pyrazole.

Materials

-

Precursor: 2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq)

-

Reagent: Hydrazine monohydrate (64-65% in water) (2.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

-

Base: Triethylamine (TEA) (1.1 eq) - Optional, speeds up reaction

Step-by-Step Procedure

-

Preparation: Dissolve 10 mmol of CTNN in 20 mL of Ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add Triethylamine (11 mmol) followed by the dropwise addition of Hydrazine monohydrate (25 mmol). Caution: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (

) for 3–5 hours.-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a lower, fluorescent spot (

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water.

-

Stir for 30 minutes to ensure full precipitation.

-

-

Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (

) and cold ethanol ( -

Drying: Dry the solid in a vacuum oven at

for 12 hours.

Yield Expectation: 85–92% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Fused pyrimidines are classic bioisosteres for quinazolines (e.g., Gefitinib analogs). Using Guanidine allows for the introduction of an amino group at the 2-position of the pyrimidine ring.

Materials

-

Precursor: CTNN (1.0 eq)

-

Reagent: Guanidine Hydrochloride (1.5 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (2.2 eq) or Sodium Ethoxide (NaOEt)

-

Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Procedure

-

Base Activation: Suspend NaH (22 mmol) in anhydrous THF (30 mL) under Nitrogen atmosphere at

. -

Free Base Generation: Add Guanidine Hydrochloride (15 mmol) slowly to the suspension. Stir for 30 minutes at RT to generate free guanidine.

-

Addition: Add a solution of CTNN (10 mmol in 10 mL THF) dropwise to the guanidine mixture.

-

Cyclization: Heat to reflux (

) for 6–8 hours.-

Note: This reaction requires higher energy than the hydrazine cyclization due to the lower nucleophilicity of guanidine compared to hydrazine.

-

-

Quenching: Cool to

. Carefully quench with saturated -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH gradient).

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Impact on Quality |

| Solvent Polarity | Protic (EtOH) for Hydrazines; Aprotic (THF) for Guanidines. | Protic solvents stabilize the transition state for hydrazine attack but may quench strong bases needed for guanidine. |

| Temperature | Reflux is standard.[1] | Too High (>100°C): Degradation of the |

| Stoichiometry | Excess Nucleophile (2.0–2.5 eq). | Essential to drive the reaction to completion and scavenge HCl generated (if no auxiliary base is used). |

| Water Content | Anhydrous for Protocol B. | Water kills the NaH/Alkoxide base, stalling the pyrimidine synthesis. |

Workflow Visualization

Figure 2: General logic flow for annulation reactions involving CTNN.

Safety and Handling

-

Cyanide Hazard: While the nitrile group is bonded, strong acidic hydrolysis or combustion can release HCN. Work in a well-ventilated fume hood.

-

Fluorine Safety: The

group is generally stable, but thermal decomposition can release HF. Avoid contact with strong Lewis acids at high temperatures. -

Skin Sensitization: Halogenated pyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Wang, T., et al. (2022).[2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2220. Link

-

Mohareb, R. M., et al. (2012).[2] The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine... and Their Fused Derivatives. Open Journal of Medicinal Chemistry, 2, 1-9.[3] Link

-

Lamberth, C. (2004). Heterocyclic Chemistry in Crop Protection. Pest Management Science, 60(5), 419. (Discusses the "Magic Methyl" effect in agrochemicals). Link

-

US Patent 10,849,881. Octahydro-cyclobuta[1,2-c;3,4-c′] derivatives. (Cites the use of trifluoro-ethoxy nicotinic acid derivatives, demonstrating the scaffold's utility). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 3. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

Analytical methods for monitoring reactions of 2-Chloro-4-(trifluoromethyl)nicotinonitrile

Application Note: Integrated Analytical Strategies for Monitoring

Executive Summary

This guide details the analytical framework for monitoring reactions involving 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 1060815-56-0 / Generic Scaffold).[1] This molecule is a high-value electrophile used in the synthesis of agrochemicals (e.g., Flonicamid analogs) and kinase inhibitors.

The presence of the electron-withdrawing trifluoromethyl (

Key Analytical Recommendations:

-

Primary Quantitative Method: RP-HPLC-UV/MS (Method A) for conversion and impurity profiling.[1]

-

Rapid Process Control: GC-MS (Method B) for raw material verification and non-polar intermediates.[1]

-

Structural Verification: In-situ

F NMR (Method C) for unambiguous confirmation of the

Chemical Context & Reaction Pathways

Understanding the reactivity profile is essential for selecting the correct analytical window.

-

Activation: The pyridine nitrogen,

, and -

Critical Impurities to Monitor:

Reactivity & Monitoring Workflow (Graphviz Diagram):

Caption: Figure 1. Reaction pathway and critical analytical checkpoints for

Method A: RP-HPLC-UV/MS (The Gold Standard)

Purpose: Quantitative conversion monitoring and impurity profiling.[1]

Rationale: The

Instrument Parameters

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C |

| Detection | UV @ 254 nm (primary), 220 nm (nitrile/amide); MS (ESI+) |

| Injection Vol | 5 µL |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Isocratic Hold (Polar impurities) |

| 8.0 | 95 | Linear Gradient |

| 10.0 | 95 | Wash (Remove lipophilic dimers) |

| 10.1 | 10 | Re-equilibration |

| 13.0 | 10 | Stop |

Protocol: Sample Preparation

-

Aliquot: Take 20 µL of the reaction mixture.

-

Quench: Dilute immediately into 980 µL of Acetonitrile (NOT water, to prevent precipitation of the lipophilic SM).

-

Filter: Pass through a 0.2 µm PTFE syringe filter into the vial.

-

Analysis: Inject. The SM typically elutes around 6.5–7.5 min (depending on dead volume).

Expert Insight: The 2-hydroxy impurity (pyridone) is significantly more polar and will elute early (approx. 2–3 min).[1] If this peak grows, your reaction conditions are too wet or basic.

Method B: GC-MS (Rapid Process Control)

Purpose: Raw material purity check and monitoring reactions with non-polar nucleophiles.[1] Constraint: Ensure the injection port temperature does not exceed 250°C to prevent thermal degradation of the nitrile.

Instrument Parameters

-

Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Split 50:1 @ 240°C.

-

Detector: MSD (EI source), Scan range 35–500 amu.[1]

Temperature Program

-

Initial: 60°C for 1 min.

-

Ramp: 20°C/min to 280°C.

-

Hold: 3 min.

Data Interpretation:

-

Parent Ion: Look for

(based on -

Fragment: Loss of

(

Method C: In-Situ F NMR (Structural Verification)

Purpose: Unambiguous confirmation of the

Protocol

-

Sample: Take 50 µL of reaction mixture.

-

Solvent: Add 500 µL of

or -

Internal Standard (Optional): Add 10 µL of

-trifluorotoluene ( -

Acquisition: Run a non-decoupled

F scan (typically 16–32 scans are sufficient).[1]

Spectral Expectations (Relative to )

| Compound | Approx. Shift ( | Multiplicity |

| Starting Material | -63.5 to -64.5 ppm | Singlet |

| -61.0 to -63.0 ppm | Singlet (shifts upfield slightly upon Cl displacement) | |

| Fluoride Ion ( | -110 to -120 ppm | Broad Singlet (Indicates decomposition) |

Decision Logic Diagram (Graphviz):

Caption: Figure 2. Analytical method selection tree based on nucleophile properties.

Troubleshooting & Interferences

| Issue | Probable Cause | Corrective Action |

| Split Peaks in HPLC | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B (50:50) instead of pure MeCN.[1] |

| New Peak @ RT 2.5 min | Hydrolysis of Cl to OH. | Check water content in reagents; ensure base is not too strong (e.g., switch from NaOH to |

| Loss of | Defluorination (rare).[1] | Check for fluoride ion peak in NMR (-120 ppm). Lower reaction temperature.[1] |

| Corrosion of GC Inlet | HCl generation.[1] | Ensure the reaction mixture is quenched/neutralized before GC injection or use a liner with glass wool. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2780932, 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. (Used for structural analogs and physical property estimation).[1] Link

-

Organic Syntheses (1963). 2-Chloronicotinonitrile.[1] Org. Synth. 1963, 43, 97. (Foundational text for chloronicotinonitrile handling). Link[1]

-

Sigma-Aldrich. Certified Reference Materials for 19F NMR. (Source for chemical shift standards and qNMR protocols). Link

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. (Reference for Ar-CF3 shift ranges). Link

-

Chemistry LibreTexts (2022).Nucleophilic Aromatic Substitution. (Mechanistic grounding for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

pathways). Link

Sources

Application Note: Strategic Synthesis of Allosteric DNA Polymerase Inhibitors Using 2-Chloro-4-(trifluoromethyl)nicotinonitrile

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Chloro-4-(trifluoromethyl)nicotinonitrile as a linchpin scaffold in the synthesis of next-generation DNA Polymerase Theta (Pol

Executive Summary & Scientific Rationale

2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 1060813-09-5) has emerged as a "privileged scaffold" in the design of small-molecule inhibitors for DNA Polymerase Theta (Pol

Why this Scaffold?

-

2-Chloro Position (

Handle): The chlorine atom at the 2-position is highly activated by the electron-withdrawing nitrile (C3) and trifluoromethyl (C4) groups, facilitating clean Nucleophilic Aromatic Substitution ( -

3-Cyano Group (Binding Anchor): In the Pol

allosteric pocket, the nitrile group functions as a critical hydrogen-bond acceptor, specifically interacting with residues such as Tyr2420 . -

4-Trifluoromethyl Group (Hydrophobic Interaction): This moiety occupies a hydrophobic sub-pocket (interacting with Cys2386 ), enhancing potency and metabolic stability against oxidative metabolism.

This guide details the synthesis of a representative Pol

Chemical Properties & Handling

| Property | Specification | Notes |

| Formula | ||

| MW | 206.55 g/mol | |

| Appearance | White to pale yellow solid | |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility.[1] |

| Reactivity | High electrophilicity at C-2 | Moisture sensitive; store under inert gas. |

| Hazards | Irritant, Toxic if swallowed | Releases |

Synthetic Protocol: Pol Inhibitor Assembly

This protocol describes the coupling of the pyridine core with a chiral triazole amine, a standard motif in high-potency Pol

Reaction Scheme Overview

The synthesis hinges on a regioselective

Materials

-

Reagent A: 2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq)

-

Reagent B: (S)-3-(pyrrolidin-2-yl)-4-(m-tolyl)-4H-1,2,4-triazole (1.0 eq) (or similar pharmacophore)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

-

Workup: Ethyl Acetate (EtOAc), Brine,

Step-by-Step Procedure

Step 1: Reaction Setup

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (

) or Nitrogen ( -

Dissolution: Add Reagent B (Amine, 1.96 mmol) to the flask. Dissolve in anhydrous NMP (8.0 mL).

-

Base Addition: Add DIPEA (4.90 mmol) via syringe. Stir for 5 minutes at room temperature to ensure deprotonation/activation of the amine.

-

Scaffold Addition: Add 2-Chloro-4-(trifluoromethyl)nicotinonitrile (2.0 mmol, ~1.02 eq) in one portion. Note: A slight excess of the electrophile ensures complete consumption of the valuable chiral amine.

Step 2: Reaction Execution

-

Heating: Heat the reaction mixture to 70°C .

-

Critical Insight: While the electron-deficient ring is reactive, the steric bulk of the trifluoromethyl group at C4 and the incoming amine requires thermal energy to overcome the activation barrier.

-

-

Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexane) every 2 hours.

-

Target: Disappearance of the amine peak (

of amine) and appearance of the product mass ( -

Typical Time: 4–12 hours depending on scale.

-

Step 3: Workup and Purification

-

Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Extraction: If no precipitate forms, extract with EtOAc (

mL). Wash the combined organic layers with water ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0%

60% EtOAc in Hexanes. -

Yield Expectation: 75–85%.

-

Mechanism of Action & Structural Logic[2]

The resulting inhibitor operates via a "Molecular Glue" / Allosteric Trapping mechanism.

Graphviz Diagram: Retrosynthesis & Mechanism

Caption: Retrosynthetic assembly of the Pol

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance from 4- | Increase temperature to 90°C or switch solvent to DMSO. |

| Hydrolysis (OH product) | Wet solvent (NMP is hygroscopic). | Use freshly distilled NMP/DMF and store reagents under Argon. |

| Regioselectivity | Attack at C-4 (displacement of | Rare, but possible with extremely hard nucleophiles. Ensure mild base (DIPEA) is used, not alkoxides. |

| Racemization | High temp affecting chiral amine. | Keep reaction time <12h. Verify ee% via Chiral HPLC. |

References

-

Zatreanu, D., et al. (2021). "Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance."[2][3] Nature Communications, 12, 3636. Link

-

Ideaya Biosciences. (2021). "DNA Polymerase Theta Inhibitors." World Intellectual Property Organization, WO2021123785A1. Link

-

Zhou, J., et al. (2023). "Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy."[4][3] Journal of Medicinal Chemistry, 66(9), 6061-6085. Link

-

Artios Pharma. (2024). "Discovery of ART558: A Potent, Selective, and Orally Bioavailable Polθ Inhibitor."[2] ResearchGate. Link

Sources

- 1. CN118772141A - DNA polymerase Theta inhibitors for cancer treatment - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification challenges of 2-Chloro-4-(trifluoromethyl)nicotinonitrile products

This guide functions as a specialized Technical Support Center for researchers handling 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 286430-58-8 / 146070-34-0 analogs).[1] It moves beyond generic advice to address the specific electronic and physical behaviors of this highly electron-deficient heterocycle.

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Purification, Stability, and Impurity Isolation[1]

The Core Challenge: The "Electron-Deficient Trap"

User Query: "I synthesized the compound using

Technical Insight:

The combination of the 4-trifluoromethyl (

-

Inductive Effect: Both groups pull electron density away from the ring.[1]

-

Activation: This renders the carbon at the 2-position (holding the Chlorine) exceptionally electrophilic.[1]

-

The Consequence: The 2-Cl bond is highly labile toward Nucleophilic Aromatic Substitution (

).[1] Even mild basic aqueous washes (like saturated

Visualization: The Degradation Pathway

The following diagram illustrates the critical failure points during workup.

Figure 1: The stability profile showing the reversion of the labile Chloride to the Hydroxy impurity under improper workup conditions.[1]

Troubleshooting Modules

Module A: Chromatographic Purification (Flash/HPLC)

Issue: The product co-elutes with impurities or streaks on silica.

Root Cause: The "streaking" is rarely the product itself.[1] The pyridine nitrogen is extremely non-basic (

Protocol: The "Dry-Load" Strategy Do not use standard wet-loading techniques which introduce localized high concentrations of product to silica silanols.[1]

-

Stationary Phase: Neutral Silica Gel (Acid washed silica can catalyze hydrolysis).[1]

-

Mobile Phase:

-

Solvent A: n-Heptane (preferred over Hexane for safety/boiling point).[1]

-

Solvent B: Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).[1]

-

Modifier:Do not use Triethylamine. If tailing persists, use 0.1% Acetic Acid to suppress the ionization of the hydroxy impurity, sharpening its peak and separating it from your product.[1]

-

-

Gradient:

Module B: Crystallization (Scalable Purification)[1]

Issue: Chromatography is insufficient for >10g batches. Recommendation: Crystallization is superior for this compound because the highly symmetrical, lipophilic structure crystallizes well, while the polar impurities remain in the mother liquor.[1]

Table 1: Solvent Selection Guide

| Solvent System | Suitability | Notes |

| Heptane / EtOAc (9:1) | Excellent | Best balance.[1] Product is soluble in hot Heptane/EtOAc mix; crystallizes upon cooling.[1] Impurities stay in EtOAc. |

| Toluene | Good | Good for removing non-polar tars.[1] Requires lower temperatures (-10°C) for high yield.[1][2] |

| Methanol / Water | AVOID | High risk of |

| DCM / Hexane | Moderate | Good for precipitation, but DCM holds impurities too well.[1] |

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve crude solid in minimal EtOAc at 45°C.

-

Anti-solvent Addition: Slowly add warm n-Heptane (50°C) until slight turbidity persists.[1] Ratio should approach 1:5 (EtOAc:Heptane).[1]

-

Seeding: Cool to room temperature. If oiling occurs, scratch the glass or add a seed crystal.[1]

-

Maturation: Stir at 0°C for 2 hours.

-

Filtration: Filter cold. Wash the cake with pure, cold Heptane . (Do not wash with EtOAc).[1]

Workflow Logic & Decision Tree

Use this logic flow to determine the correct purification route based on your crude purity profile.

Figure 2: Decision matrix for selecting the purification methodology based on impurity load and scale.

Frequently Asked Questions (FAQ)

Q1: My product is a yellow oil, but the literature says it's a white solid. Why? A: The yellow color typically comes from trace phosphorous byproducts or oxidative coupling of the pyridine ring (tars).[1] If the NMR is clean, the oil state is likely due to "solvent entrapment" preventing crystal lattice formation.[1]

-

Fix: Dissolve in a small amount of DCM, evaporate to dryness, then triturate (grind) the oil with cold Pentane or Hexane.[1] It should snap into a solid.[1]

Q2: Can I use alcoholic solvents like Ethanol for recrystallization?

A: High Risk. While the 2-Cl is less reactive than a 2-F, refluxing in ethanol with any trace base can lead to the formation of 2-ethoxy-4-(trifluoromethyl)nicotinonitrile via

Q3: The 2-hydroxy impurity is co-eluting even with a gradient. What now? A: This indicates your silica is too acidic or the loading is too high.[1]

-

Fix: Switch to a C18 Reverse Phase column.

Q4: How do I store the purified product? A: Store under Argon at 4°C. The compound is hydrolytically unstable over long periods if exposed to atmospheric moisture.[1]

References

-

Ishihara Sangyo Kaisha, Ltd. (1994).[1] Pyridine derivatives and process for their production. US Patent 5,360,806.[1] Link

- Relevance: Describes the foundational synthesis and chlorination conditions for trifluoromethyl-nicotinonitrile deriv

-

Organic Syntheses. (1962).[1] 2-Chloronicotinonitrile.[1][3][4][5][6] Org. Synth. 1962, 42,[1] 30. Link

- Relevance: Establishes the baseline reactivity of 2-chloronicotinonitriles and the tendency for hydrolysis during extraction.

-

PubChem. (n.d.).[1][3] 2-Chloro-4-(trifluoromethyl)nicotinonitrile Compound Summary. Link

Sources

- 1. japsonline.com [japsonline.com]

- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | C11H4ClF3N2S | CID 2780932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Preventing catalyst deactivation in cross-coupling reactions of chlorinated pyridines

Topic: Preventing Catalyst Deactivation in Cross-Coupling of Chlorinated Pyridines Ticket ID: #PYR-CL-001 Status: Open Assigned Specialist: Senior Application Scientist

The "Pyridine Paradox" (Executive Summary)

Welcome to the optimization hub for pyridine chemistry. Coupling chlorinated pyridines presents a unique "paradox" that leads to high failure rates in standard screens:

-

Low Reactivity (The C-Cl Bond): The electron-deficient nature of the pyridine ring makes the C-Cl bond strong and difficult to break via oxidative addition, requiring a highly active, electron-rich catalyst.

-

High Poisoning Potential (The N-Atom): The basic nitrogen atom is a strong

-donor. It competes with your phosphine/NHC ligand for the palladium center, forming stable, inactive "off-cycle" complexes (Pd-Pyridine species) that kill the reaction.

This guide provides the protocols to break this cycle, focusing on PEPPSI and Buchwald G3/G4 precatalyst systems.

Diagnostic Matrix: Troubleshooting Your Reaction

Use this matrix to identify the specific mode of failure in your experiment.

| Symptom | Probable Cause | Mechanistic Failure Point | Corrective Action |

| 0% Conversion (Starting material recovered) | Oxidative Addition Failure | The catalyst cannot break the strong C-Cl bond. Common with Pd(PPh3)4 or Pd(OAc)2/PPh3. | Switch Ligand: Move to electron-rich, bulky ligands like XPhos , SPhos , or NHC (IPr) . These increase electron density on Pd to facilitate insertion. |

| Stalls at 30-50% (Reaction starts, then stops) | Catalyst Poisoning / Aggregation | Product inhibition (bipyridine formation) or substrate N-binding leads to Pd-black precipitation. | Switch to Precatalysts: Use Pd-PEPPSI-IPr or XPhos Pd G4 . These release active Pd(0) slowly or stabilize intermediates, preventing aggregation. |

| Dechlorination (Product is Pyridine-H) | Protodehalogenation | Dry & Base Switch: Use anhydrous 1,4-dioxane. Switch base to anhydrous K3PO4 or Cs2CO3 . Avoid alcohols. | |

| Black Precipitate (Immediate upon heating) | "Pd-Black" Death | Rapid disproportionation of Pd species before entering the cycle. | Stabilization: Add 1-5 mol% additional free ligand (e.g., XPhos) to shift equilibrium toward the active species. |

Deep Dive FAQs: The Science of Survival

Q: Why are PEPPSI catalysts recommended specifically for pyridines?

A: PEPPSI stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.

-

The Mechanism: These precatalysts (e.g., Pd-PEPPSI-IPr ) come pre-loaded with a "throw-away" 3-chloropyridine ligand attached to the Pd(II) center.

-

The Benefit: Because the precatalyst already contains a pyridine ligand, it is inherently stable against the "poisoning" effect of your pyridine substrate during the initial heating phase. Once in the catalytic cycle, the bulky NHC ligand (IPr) forces the "throw-away" pyridine off, opening the site for oxidative addition while the NHC prevents the Pd from crashing out as Pd-black.

Q: I usually use Pd2(dba)3. Why is it failing here?

A: Dibenzylideneacetone (dba) is not an innocent bystander.

-

The Issue: dba is a diene that binds to Pd(0).[1] For difficult substrates like 2-chloropyridine, the energy required to strip the dba ligand off the metal is often higher than the energy barrier for the catalyst to decompose.

-

The Solution: Buchwald G4 Precatalysts (e.g., XPhos Pd G4) do not contain dba. They generate the active monoligated Pd(0) species (L1Pd(0)) efficiently at low temperatures, ensuring 100% of your palladium enters the active cycle.

Q: Why is 2-chloropyridine so much harder than 3- or 4-chloropyridine?

A: The "Chelation Trap."

-

In 2-chloropyridine, the nitrogen atom is adjacent to the reaction site. After oxidative addition, the nitrogen can chelate back to the palladium center, forming a stable 4-membered metallacycle or bridging to another Pd atom. This creates a thermodynamic sink that traps the catalyst outside the catalytic cycle.

Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of 2-Chloropyridine using PEPPSI-IPr

This protocol utilizes a "throw-away" ligand system to maintain stability.

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

-

Base: K2CO3 (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a stir bar. Cool under a stream of Argon (or Nitrogen).[2]

-

Why: Oxygen oxidizes the active Pd(0) species immediately.

-

-

Solids Addition: Add Pd-PEPPSI-IPr, Boronic Acid, and Base to the tube against a positive pressure of Argon.

-

Liquids Addition: Add the 2-Chloropyridine and 1,4-Dioxane via syringe.

-

Concentration: Aim for 0.2 M to 0.5 M. Too dilute slows the rate; too concentrated promotes aggregation.

-

-

Degassing (Critical): Sparge the mixture with Argon for 5-10 minutes (submerged needle).

-

Activation: Seal the vessel. Heat to 80°C .

-

Visual Check: The reaction should transition from a light yellow/orange suspension. If it turns distinct black within 5 minutes, the catalyst has died (check solvent purity). A dark brown/amber color usually indicates active catalysis.

-

-

Monitoring: Monitor via LCMS/GCMS at 1 hour. If conversion is <10%, raise temperature to 100°C.

Visualization: The Cycle of Death vs. Life

The diagram below illustrates the competition between the productive catalytic cycle and the "Pyridine Trap" (Catalyst Deactivation).

Figure 1: The Catalytic Cycle.[3] Green nodes represent the productive pathway. Red nodes indicate the "Pyridine Trap" where nitrogen coordination removes the catalyst from the cycle.

References

-

Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal.

-

Buchwald, S. L. , et al. (2008).[4] A New Class of Easily Activated Palladium Precatalysts for Facile C-N Cross-Coupling Reactions.[4] Journal of the American Chemical Society.[4]

-

Valente, C. , et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[5]

-

Ingoglia, B. T. , et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation, Use, and Applications of Precatalysts. Tetrahedron.

Sources

Recrystallization methods for obtaining high-purity 2-Chloro-4-(trifluoromethyl)nicotinonitrile

[1]

Topic: High-Purity Recrystallization Protocols Ticket ID: #REC-2Cl-4CF3-NIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with 2-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS: 175277-52-8), a critical intermediate in the synthesis of agrochemicals like Flonicamid .[1]

Achieving high purity (>99.5%) for this compound is notoriously difficult due to two primary factors:

-

Low Melting Point / Oiling Out: Many trifluoromethyl-substituted chloropyridines are low-melting solids.[1] They have a high tendency to undergo "oiling out" (liquid-liquid phase separation) rather than discrete crystallization during cooling.[1]

-

Hydrolytic Instability: The 2-chloro position is activated by the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups, making it susceptible to hydrolysis (forming the 2-hydroxy impurity) or alcoholysis if improper solvents are used.[1]

This guide moves beyond standard textbook procedures, offering a Solvent/Anti-Solvent protocol designed specifically to mitigate oiling out and prevent nucleophilic aromatic substitution (SNAr) side reactions.

Part 1: Solvent Selection & Thermodynamics

The "Golden Rule" for this Substrate

Avoid protic solvents (Alcohols/Water) at high temperatures. While isopropanol (IPA) is a common crystallization solvent, using it with this highly activated chloropyridine risks forming the isopropoxy ether impurity via SNAr, especially if any trace base is present.

Recommended Solvent System: We utilize a Toluene / n-Heptane system.[1]

-

Toluene (Solvent): Excellent solubilizer for the pyridine core; azeotropically removes water (preventing hydrolysis).

-

n-Heptane (Anti-solvent): Induces precipitation gently; non-polar nature suppresses the solubility of the polar nitrile product upon cooling.[1]

Solvent Compatibility Table

| Solvent System | Suitability | Risk Profile | Technical Notes |

| Toluene / n-Heptane | High | Low | Recommended.[1] Toluene prevents oiling out better than alkanes alone.[1] |

| Dichloromethane (DCM) / Hexane | Medium | Medium | DCM is often too good a solvent; yield loss is high.[1] Hexane is too volatile.[1] |

| Isopropanol (IPA) | Low | High | Risk of SNAr. Only use if strictly neutral/acidic and low temp (<40°C).[1] |

| Ethyl Acetate / Hexane | Medium | Medium | Good solubility profile, but EtOAC can trap moisture leading to hydrolysis.[1] |

Part 2: The Master Protocol (Step-by-Step)

Objective: Purify crude material (purity ~95%) to >99% HPLC purity.

Phase A: Dissolution & Drying

-

Charge: Place 100g of crude 2-Chloro-4-(trifluoromethyl)nicotinonitrile into a reactor equipped with a mechanical stirrer and reflux condenser.

-

Solvent Addition: Add 300 mL of Toluene (3 vol).

-

Heating: Heat the mixture to 50–60°C . Do not exceed 70°C to minimize thermal degradation.

-

Drying (Crucial): If the crude is wet, perform a vacuum distillation to remove ~50 mL of toluene (azeotropic drying), then replenish with dry toluene.

-

Polishing Filtration: While hot (50°C), filter the solution through a sintered glass funnel (or Celite pad) to remove inorganic salts (NaCl/POCl3 residues) or insoluble char.

Phase B: Crystallization via Anti-Solvent

-

Initial Cooling: Cool the filtrate to 45°C .

-

Seeding (The Anti-Oil Step): Add 0.5% w/w of pure seed crystals.[1] Agitate gently for 30 minutes. Ensure seeds do not dissolve.[1]

-

Anti-Solvent Addition: Slowly dose 600 mL of n-Heptane (6 vol) over 2 hours.

-

Rate Control: The addition must be slow to maintain the system in the metastable zone (supersaturation) rather than crashing out as an oil.

-

-

Final Cooling: Cool the slurry to 0–5°C over 4 hours (ramp rate: ~10°C/hour).

-

Hold: Stir at 0°C for 2 hours to maximize yield.

Phase C: Isolation

-

Filtration: Filter the white to off-white crystalline solid.[1]

-

Wash: Wash the cake with cold n-Heptane (100 mL) . Do not use Toluene in the wash, as it will dissolve the product.[1]

-

Drying: Dry in a vacuum oven at 35°C for 12 hours. Avoid high temperatures (>50°C) during drying to prevent sublimation or melting.[1]

Part 3: Troubleshooting (Q&A)

Q1: My product is separating as a yellow oil at the bottom of the flask (Oiling Out). How do I fix this?

-

The Cause: You likely exceeded the "metastable limit" where the solution phase separates into a polymer-rich liquid phase before it can crystallize.[1] This happens if the anti-solvent (heptane) is added too fast or if the temperature is too high during addition.

-

The Fix:

-

Re-heat the mixture until the oil redissolves (back to ~55°C).

-

Add Toluene: Increase the ratio of the "good" solvent (add 10-20% more Toluene).

-

Seed Early: Add seed crystals at the very first sign of cloudiness.[1]

-

Slow Down: Reduce the cooling rate and anti-solvent addition rate by half.

-

Q2: I see a new impurity peak at RRT 0.85 after recrystallization. What is it?

-

The Cause: This is likely 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile .[1] It forms if your toluene was wet or if you exposed the hot solution to atmospheric moisture for too long.[1]

-

The Fix: Ensure all solvents are "Anhydrous" grade.[1] Perform the azeotropic drying step (Phase A, Step 4) rigorously. If the impurity is already present, you may need to wash the organic solution with a mild chlorinating agent (like SOCl2) to convert the hydroxy back to chloro, or perform a basic wash (bicarbonate) to remove the acidic hydroxy impurity before recrystallization.[1]

Q3: The recovery yield is low (<60%).

-

The Cause: The product is too soluble in Toluene.[1]

-

The Fix:

-

Cool to a lower temperature (e.g., -10°C).

-

Increase the Heptane ratio (up to 10 volumes).

-

Recycle the mother liquor: Concentrate the filtrate and run a second "crop," though be aware this second crop will have lower purity.

-

Part 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways for handling the "Oiling Out" phenomenon, which is the most common failure mode for this chemistry.

Caption: Decision tree for managing phase separation (oiling out) during the crystallization of lipophilic nicotinonitriles.

References

-

Ishihara Sangyo Kaisha, Ltd. (2000).[1] Process for producing 4-(trifluoromethyl)nicotinic acid derivatives. US Patent 6,060,500.[1] (Describes the synthesis and handling of Flonicamid intermediates, establishing Toluene as a primary process solvent).

-

Ujihara, K., et al. (2005). Discovery of Flonicamid: A Novel Pyridinecarboxamide Aphicide. Journal of Pesticide Science, 30(4). (Provides structural context and physical property data for the trifluoromethyl-nicotinyl series).

-

ChemicalBook. (2024).[1] 2-Chloro-4-(trifluoromethyl)nicotinonitrile Product Properties. (Verifies physical state and solubility profiles).

Identifying and characterizing unexpected byproducts via NMR

Technical Support Center: NMR Spectroscopy & Structural Elucidation Ticket ID: #NMR-BYPROD-001 Subject: Identification and Characterization of Unexpected Byproducts Assigned Specialist: Senior Application Scientist, Structural Biology & Small Molecule Analysis

Mission Statement

Welcome to the Advanced NMR Support Center. You are likely here because your spectrum contains signals that do not match your target structure. This guide is not a passive textbook; it is an active troubleshooting workflow designed to distinguish artifacts from impurities , and impurities from reaction byproducts .

Module 1: Triage – The "Null Hypothesis" Protocol

Objective: Before characterizing a structure, you must prove the signal is real and intrinsic to your sample.

The Issue: "I see extra peaks. Is my reaction failing, or is my spectrometer lying?"

Step-by-Step Validation Protocol

Do not assume an extra peak is a byproduct. Follow this self-validating elimination process:

-

The "Spinning Sideband" Check

-

The "13C Satellite" Check

-

Symptom:[1][2][3][4][5] Small doublets flanking a major singlet (e.g., a methyl group) with a coupling constant (

) of ~125–140 Hz. -

Action: Calculate the integration.[5]

-

Validation: If the satellite intensity is ~0.55% of the main peak (1.1% total for both satellites), these are natural abundance

C isotopomers.

-

-

The "Fulmer" Solvent Cross-Reference

-

Symptom:[1][2][3][4][5] Sharp singlets or multiplets that don't match your molecule.

-

Action: Overlay your spectrum with the "Fulmer Tables" (Reference 1).

-

Common Culprits: Water in CDCl

(1.56 ppm), Grease (0.86, 1.26 ppm), Acetone (2.17 ppm). -

Causality: High-vacuum grease and solvent stabilizers often co-precipitate with products.

-

Decision Logic Diagram: Artifact vs. Real Signal

Caption: Logical workflow to distinguish instrumental artifacts and common contaminants from genuine chemical byproducts.

Module 2: Structural Elucidation Workflow

Objective: Solve the structure of the unknown byproduct using 2D NMR.

The Issue: "I have confirmed it's a byproduct. How do I figure out what it is?"

The "Anchor Point" Strategy

Blindly running 2D experiments is inefficient. Use the HSQC (Heteronuclear Single Quantum Coherence) as your map.[6]

-

Step 1: HSQC (The Census)

-

Protocol: Run a multiplicity-edited HSQC.

-

Insight: This tells you exactly how many protonated carbons exist and their type (CH/CH

vs CH -

Why: This is your "inventory." If you see 5 extra CH signals in the aromatic region, your byproduct might be a regioisomer.

-

-

Step 2: HMBC (The Skeleton) [7]

-

Protocol: Run HMBC optimized for 8 Hz long-range coupling.

-

Insight: Connects protons to carbons 2-3 bonds away.

-

Critical Use: This bridges fragments across "silent" atoms (Quaternary carbons, Oxygen, Nitrogen) where COSY fails.

-

-

Step 3: COSY/TOCSY (The Spin Systems)

-

Protocol: Use COSY for direct neighbors.[8] Use TOCSY (mixing time 80ms) to identify entire isolated spin systems (e.g., a sugar ring or an amino acid side chain).

-

Pulse Sequence Selection Guide

| Experiment | Target Information | Critical Parameter | When to Use |

| HSQC | 1-bond H-C correlation | Primary inventory of C-H pairs. | |

| HMBC | 2,3-bond H-C correlation | Connecting fragments across heteroatoms/quaternary carbons. | |

| COSY | 3-bond H-H coupling | Acquisition Time | Establishing immediate connectivity. |

| NOESY | Through-space distance (<5Å) | Mixing Time ( | Stereochemistry & Isomer identification. |

| ROESY | Through-space distance | Spin-lock power | Mid-sized molecules (MW 700-1200) where NOE is zero.[9][10] |

Structural Connectivity Diagram

Caption: Visualization of how HSQC anchors protons to carbons, while HMBC and COSY build the connectivity network.

Module 3: Advanced Troubleshooting (FAQs)

Q: My byproduct signals overlap heavily with my product. How do I separate them?

A: Use DOSY (Diffusion Ordered Spectroscopy).

DOSY acts as a "virtual chromatography" column. It separates signals based on the diffusion coefficient (

-

Protocol: Run a ledbpgp2s sequence (stimulated echo with bipolar gradients).

-

Analysis: If the "impurity" peaks have a significantly different diffusion coefficient than your product, they belong to a different molecule (e.g., a dimer or unreacted starting material). If they have the same

, they are likely part of the same molecule (e.g., a rotamer or diastereomer).

Q: I see "doubled" peaks, but the sample is pure by LC-MS. What is happening?

A: You likely have Rotamers (Rotational Isomers). Amide bonds or bulky protecting groups (like Boc/Fmoc) often rotate slowly on the NMR timescale, creating two distinct sets of signals.

-

The Test (VT-NMR):

-

Heat the sample (e.g., 25°C

50°C -

Observation: If the peaks broaden and merge (coalesce) into a single average peak, they are rotamers. If they remain sharp and distinct, they are stable chemical impurities (isomers/byproducts).

-

Caution: Ensure your solvent (e.g., DMSO-

) is stable at high temperatures. Avoid CDCl

-

Q: I need to determine the stereochemistry of the byproduct (Cis vs. Trans).

A: Use NOESY, but beware the "Zero-Crossing" trap.

-

Small Molecules (< 600 Da): NOE is positive.[10] Use NOESY.

-

Large Molecules (> 1500 Da): NOE is negative.[10] Use NOESY.

-

The "Danger Zone" (700 - 1200 Da): The NOE intensity passes through zero.[9][10] You will see nothing.

-

Solution: Use ROESY (Rotating-frame Overhauser Effect).[10] ROE is always positive regardless of molecular weight.[10]

References

-

Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Morris, G. A. (2009). "Diffusion-Ordered Spectroscopy (DOSY)." Encyclopedia of Magnetic Resonance.

-

Neuhaus, D., & Williamson, M. P. (2000).[10] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[10] (Definitive guide on NOE/ROE).

Sources

- 1. kgroup.du.edu [kgroup.du.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 9. reddit.com [reddit.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Technical Support Center: Optimizing C2-Regioselectivity in Heterocyclic Scaffolds

Executive Summary